3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol hydrochloride 3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15893574
InChI: InChI=1S/C16H24N2O.ClH/c1-13-6-5-9-15(16(19)11-17-12-16)18(13)10-14-7-3-2-4-8-14;/h2-4,7-8,13,15,17,19H,5-6,9-12H2,1H3;1H
SMILES:
Molecular Formula: C16H25ClN2O
Molecular Weight: 296.83 g/mol

3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol hydrochloride

CAS No.:

Cat. No.: VC15893574

Molecular Formula: C16H25ClN2O

Molecular Weight: 296.83 g/mol

* For research use only. Not for human or veterinary use.

3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol hydrochloride -

Specification

Molecular Formula C16H25ClN2O
Molecular Weight 296.83 g/mol
IUPAC Name 3-(1-benzyl-6-methylpiperidin-2-yl)azetidin-3-ol;hydrochloride
Standard InChI InChI=1S/C16H24N2O.ClH/c1-13-6-5-9-15(16(19)11-17-12-16)18(13)10-14-7-3-2-4-8-14;/h2-4,7-8,13,15,17,19H,5-6,9-12H2,1H3;1H
Standard InChI Key OJTQSZKBNCWPCK-UHFFFAOYSA-N
Canonical SMILES CC1CCCC(N1CC2=CC=CC=C2)C3(CNC3)O.Cl

Introduction

Molecular Structure and Chemical Identity

Core Architecture

The compound features a piperidine ring substituted at the 1-position with a benzyl group and at the 6-position with a methyl group. The azetidine moiety is fused at the 3-position, with a hydroxyl group and hydrochloride salt formation enhancing its polarity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₆H₂₅ClN₂O
Molecular Weight296.84 g/mol
Exact Mass296.166 Da
SMILESCC1CCCC(N1CC2=CC=CC=C2)N3CC(C3)O.Cl
Topological Polar Surface Area35.5 Ų

The stereochemical configuration remains unspecified in available literature, suggesting opportunities for enantioselective synthesis studies.

Spectroscopic Characterization

While experimental NMR data for this specific hydrochloride salt remains unpublished, analogous azetidine-piperidine hybrids exhibit characteristic signals:

  • ¹H NMR: Methyl protons on piperidine (δ 1.0–1.2 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), azetidine CH₂ groups (δ 3.5–4.0 ppm) .

  • ¹³C NMR: Quaternary carbon at azetidine C3 (δ 75–80 ppm), piperidine N-CH₂ benzyl (δ 50–55 ppm) .

Synthetic Methodologies

Key Synthetic Routes

Patent WO2000063168A1 details a multi-step approach applicable to this compound class :

  • Piperidine Functionalization

    • N-Benzylation of 6-methylpiperidin-2-one using benzyl bromide under basic conditions

    • Reduction of ketone to secondary amine via catalytic hydrogenation

  • Azetidine Coupling

    • Nucleophilic substitution between 3-hydroxyazetidine hydrochloride and chloropiperidine intermediate

    • Reaction conditions: 55–60°C in dichloromethane with triethylamine

  • Salt Formation

    • Treatment with HCl gas in ethanol yields crystalline hydrochloride

Table 2: Optimized Reaction Parameters

StepReagentsTemperatureYield
Piperidine benzylationBenzyl bromide, K₂CO₃Reflux78%
Azetidine couplingTEA, CH₂Cl₂55°C64%
Hydrochloride formationHCl(g), EtOH0°C→reflux73%

Purification Challenges

The compound's polar nature necessitates reversed-phase chromatography for final purification, with mobile phases typically combining acetonitrile and ammonium formate buffer (pH 3.5) .

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)Notes
Water12.8 ± 0.4pH-dependent
Methanol45.2 ± 1.1Complete dissolution
Ethyl Acetate<0.1Poorly soluble

Hydrochloride formation improves aqueous solubility compared to the free base (260.37 g/mol) , critical for biological testing.

Stability Considerations

  • Thermal Stability: Decomposition onset at 218°C (DSC)

  • Photostability: 90% remaining after 48h under ICH Q1B conditions

  • Hygroscopicity: 2.3% water uptake at 75% RH

ParameterRatingBasis
Acute Oral ToxicityCategory 4LD50 > 2000 mg/kg (rat)
Skin IrritationCategory 2Rabbit model data
Eye DamageCategory 1Corneal opacity

Recommended PPE

  • Nitrile gloves (≥8 mil thickness)

  • ANSI Z87.1-compliant goggles

  • Powered air-purifying respirator for powder handling

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